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Compound of Interest

Compound Name: Chlorophyll a

Cat. No.: B7798131 Get Quote

Technical Support Center: Chlorophyll a
Fluorescence Measurement
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

optimizing excitation and emission wavelengths for chlorophyll a fluorescence experiments.

Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for chlorophyll a fluorescence?

The optimal excitation and emission wavelengths for chlorophyll a can vary depending on the

solvent used for extraction. For accurate measurements, it is crucial to determine the spectral

properties of chlorophyll a in the specific solvent system of your experiment.

Chlorophyll a has two main absorption peaks, one in the blue-violet region (Soret band) and

another in the red region.[1] Consequently, excitation can be performed in either of these

ranges. The primary fluorescence emission peak is consistently in the red to far-red region of

the spectrum.[2]
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Solvent
Excitation Wavelength
(nm)

Emission Wavelength (nm)

Diethyl Ether ~428 (Soret), ~614 (Red) ~665

Methanol ~417 ~670

Acetone (90%) ~430 ~663-672

In Vivo ~435-440 ~685 (PSII), ~735-740 (PSI)

Note: The in vivo environment of a plant leaf or algal cell is complex, and energy transfer

between different pigments can influence the optimal wavelengths. For in vivo measurements,

excitation is often targeted at chlorophyll a's blue-light absorption peak. The emission

spectrum in living organisms typically shows two peaks, one from Photosystem II (PSII) around

685 nm and another from Photosystem I (PSI) at longer wavelengths.[2][3]

Q2: What is the Jablonski diagram and how does it relate to chlorophyll a fluorescence?

The Jablonski diagram is a graphical representation of the electronic states of a molecule and

the transitions that can occur between them.[4] It illustrates the processes of light absorption

(excitation), fluorescence, and other competing de-excitation pathways.

In the context of chlorophyll a, when a photon of light is absorbed, an electron is promoted

from its ground state (S₀) to a higher energy excited singlet state (S₁ or S₂). The molecule can

then lose this excess energy through several pathways:

Fluorescence: The electron returns to the ground state by emitting a photon of light at a

longer wavelength (lower energy) than the absorbed photon. This is the basis of chlorophyll
a fluorescence measurement.

Photochemistry: The energy is used to drive the chemical reactions of photosynthesis.

Heat Dissipation (Non-Photochemical Quenching): The energy is lost as heat.

Intersystem Crossing: The electron transitions to a triplet state, from which it can return to

the ground state via phosphorescence (a much slower process than fluorescence).
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Click to download full resolution via product page

Troubleshooting Guide
Problem 1: Low or No Fluorescence Signal

Possible Causes & Solutions

Incorrect Wavelength Settings:

Q: Have you optimized the excitation and emission wavelengths for your specific sample

and solvent?

A: Use a spectrofluorometer to perform excitation and emission scans to determine the

optimal wavelengths. Start with the generally accepted wavelengths from the table above

and refine them.

Low Chlorophyll Concentration:

Q: Is the concentration of your chlorophyll a sample too low?

A: Concentrate your sample or prepare a new, more concentrated stock. Be aware that

excessively high concentrations can lead to other issues (see "Inner Filter Effect" below).

Instrumental Issues:

Q: Is the fluorometer properly calibrated and are the light sources stable?

A: Ensure your instrument is calibrated according to the manufacturer's instructions.

Check the stability of the lamp and detector.

Sample Degradation:

Q: Has your chlorophyll sample been exposed to light or high temperatures for an

extended period?
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A: Chlorophyll is light-sensitive and can degrade. Store samples in the dark and at low

temperatures. Prepare fresh samples when necessary.

Problem 2: Unstable or Noisy Fluorescence Signal

Possible Causes & Solutions

Photobleaching:

Q: Are you observing a continuous decrease in fluorescence intensity over time during

measurement?

A: This is likely photobleaching, the light-induced degradation of the fluorophore. To

minimize this:

Reduce the intensity of the excitation light.

Decrease the duration of light exposure by using shorter integration times or taking

fewer measurements.

For extracted samples, add a stabilizing agent like magnesium carbonate (MgCO₃) or

sodium bicarbonate (NaHCO₃) to the solvent.

Solvent Effects:

Q: Are you using a high concentration of organic solvents like DMSO or ethanol?

A: High concentrations of certain solvents can affect the integrity of thylakoid membranes

in in vivo samples, leading to unstable signals. Keep the final solvent concentration low

(e.g., below 1% v/v) if possible.

Presence of Interfering Compounds:

Q: Does your sample contain other pigments or dissolved organic matter?

A: Pigments like chlorophyll b, chlorophyll c, and pheophytin a have overlapping

absorption and fluorescence spectra with chlorophyll a, which can interfere with
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measurements. Dissolved organic matter can also fluoresce and contribute to background

noise. Consider chromatographic separation (e.g., HPLC) for complex mixtures.

Problem 3: Distorted Emission Spectrum or Reduced Intensity at High Concentrations

Possible Causes & Solutions

Inner Filter Effect:

Q: Does the fluorescence intensity decrease or plateau at higher sample concentrations?

A: You may be observing the inner filter effect. This occurs when the sample is too

concentrated, causing the excitation light to be absorbed before it can penetrate the entire

sample, or the emitted fluorescence to be reabsorbed by other chlorophyll molecules.

Solution: Dilute your sample until the absorbance at the excitation wavelength is low

(typically <0.1) to ensure a linear relationship between concentration and fluorescence.

Instrumental Artifacts:

Q: Are there unexpected peaks or steps in your spectra?

A: Ensure that monochromator filter wheels are enabled to block second-order

transmission of the excitation wavelength. Also, confirm that spectral correction for the

detector's sensitivity and the excitation light's intensity is active in your software.

Experimental Protocols
Protocol 1: Standard Measurement of Extracted Chlorophyll a Fluorescence

This protocol is adapted from EPA Method 445.0.

Sample Preparation:

Filter a known volume of water containing phytoplankton through a glass fiber filter (GFF).

Place the filter in a centrifuge tube and add a known volume (e.g., 10 mL) of 90% buffered

acetone.
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Submerge the filter completely and cap the tube tightly.

Extraction:

Sonicate the sample in an ultrasonic bath at near 0°C for 20 minutes to disrupt the cells.

Store the sample in the dark at -20°C for 16 to 24 hours to allow for pigment extraction.

Measurement:

Allow the fluorometer to warm up as specified in the user manual.

Centrifuge the extracted sample to pellet the filter debris.

Carefully transfer the supernatant to a quartz cuvette.

Place the cuvette in the fluorometer and record the fluorescence reading at the optimized

excitation and emission wavelengths.

Calculation:

Calculate the chlorophyll a concentration using a calibration curve prepared with pure

chlorophyll a standards.

Apply correction factors for the volume of water filtered and the extraction volume.

Protocol 2: Optimizing Excitation and Emission Wavelengths

This workflow outlines the steps to determine the optimal wavelength settings for your

experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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